molecular formula C20H18ClNO2S B14983660 2-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B14983660
M. Wt: 371.9 g/mol
InChI Key: WGBIJCAZZQVOFY-UHFFFAOYSA-N
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Description

2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzamide core substituted with a chloro group, an ethoxyphenyl group, and a thiophen-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxyphenyl)benzamide: Lacks the chloro and thiophen-2-ylmethyl groups.

    2-Chloro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(Thiophen-2-ylmethyl)benzamide: Lacks the chloro and ethoxyphenyl groups.

Uniqueness

2-CHLORO-N-(4-ETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other benzamides.

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

2-chloro-N-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO2S/c1-2-24-16-11-9-15(10-12-16)22(14-17-6-5-13-25-17)20(23)18-7-3-4-8-19(18)21/h3-13H,2,14H2,1H3

InChI Key

WGBIJCAZZQVOFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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